Wnk-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

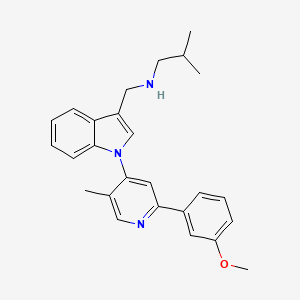

Molecular Formula |

C26H29N3O |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N-[[1-[2-(3-methoxyphenyl)-5-methyl-4-pyridinyl]indol-3-yl]methyl]-2-methylpropan-1-amine |

InChI |

InChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3 |

InChI Key |

KRRYUYQXCUJXNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the ATP-Noncompetitive Inhibition of WNK by Wnk-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism by which Wnk-IN-1, a member of a novel class of allosteric inhibitors, achieves ATP-noncompetitive inhibition of the With-No-Lysine (WNK) family of serine/threonine kinases. This document synthesizes key quantitative data, experimental methodologies, and structural insights to offer a comprehensive resource for researchers in kinase signaling and drug discovery.

Core Mechanism: Allosteric Inhibition

This compound and its analogs, such as the potent WNK-IN-11, function as allosteric inhibitors of WNK kinases.[1][2] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, these compounds target a distinct, less-conserved allosteric site on the kinase domain.[3][4][5] This mode of action leads to high selectivity for WNK kinases over other kinase families.[1][2] The binding of this compound to this allosteric pocket induces conformational changes that prevent the kinase from adopting its active state, thereby inhibiting its catalytic function.

WNK Signaling Pathway

WNK kinases are crucial regulators of ion homeostasis and blood pressure. They act upstream of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. WNKs phosphorylate and activate SPAK/OSR1, which in turn phosphorylate and regulate the activity of various ion co-transporters, such as NKCC1 and NCC.

Caption: WNK signaling cascade and the inhibitory action of this compound.

Quantitative Data on WNK Inhibition

The following tables summarize the inhibitory potency and selectivity of this compound and its closely related analog, WNK-IN-11.

Table 1: In Vitro Inhibitory Activity of this compound and WNK-IN-11 against WNK Isoforms

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | WNK (unspecified) | 95 | Biochemical Assay | [6] |

| WNK-IN-11 | WNK1 | 4 | Biochemical Assay | [1][2] |

| WNK-IN-11 | WNK2 | ~228 | Biochemical Assay | [1] |

| WNK-IN-11 | WNK4 | >4000 | Biochemical Assay | [1] |

Table 2: Cellular Potency of WNK-IN-11

| Compound | Cellular Effect | EC50 (µM) | Cell Line | Reference |

| WNK-IN-11 | Inhibition of OSR1 phosphorylation | 0.352 | HEK293 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Caption: Workflow for the ADP-Glo™ kinase assay.

Protocol:

-

Reaction Setup: In a 384-well plate, combine the WNK kinase, a suitable substrate (e.g., a peptide derived from OSR1), ATP, and varying concentrations of the inhibitor (this compound) in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This reaction also contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus to the kinase activity.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular OSR1 Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to block the WNK signaling pathway within a cellular context by measuring the phosphorylation of a direct downstream substrate, OSR1.

References

- 1. caymanchem.com [caymanchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of Allosteric WNK Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WNK1 is required for mitosis and abscission - PMC [pmc.ncbi.nlm.nih.gov]

The Off-Target Kinase Profile of WNK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target kinase profile of representative inhibitors of With-No-Lysine (WNK) kinases. WNK kinases are a family of serine-threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure, making them attractive therapeutic targets.[1][2][3][4][5][6][7][8][9] However, the development of selective WNK inhibitors requires a thorough understanding of their interactions with other kinases in the human kinome to minimize off-target effects and potential toxicity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

WNK Kinase Signaling Pathway

WNK kinases are key regulators of ion transport in various tissues, most notably the kidney.[1][10] They act upstream of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[1][3][4] WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and activate cation-chloride cotransporters (CCCs) such as NKCC1/2 and NCC.[1][2][3][4] This signaling cascade is crucial for maintaining electrolyte balance and blood pressure.[2][4]

Off-Target Kinase Profile of WNK Inhibitors

While a specific compound named "this compound" is not extensively characterized in the public domain, several potent WNK inhibitors have been developed and profiled for their selectivity. The data presented below is a composite representation from various sources to illustrate the typical off-target profile of inhibitors targeting the WNK family. For instance, a high-throughput screen identified five classes of pan-WNK selective compounds.[7][8]

Table 1: Representative Off-Target Kinase Profile of a WNK Inhibitor

| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | Notes |

| WNK1 | >95% | 4 | On-Target [11] |

| WNK2 | >95% | 1 | On-Target |

| WNK3 | >95% | 6 | On-Target |

| WNK4 | >95% | 9 | On-Target |

| Src | <10% | >10,000 | Minimal activity |

| Lck | <10% | >10,000 | Minimal activity |

| Hck | <10% | >10,000 | Minimal activity |

| EGFR | <5% | >10,000 | Minimal activity |

Note: The data in this table is illustrative and compiled from information on potent WNK inhibitors like WNK-IN-11 and WNK463.[4][11] Specific values will vary between different inhibitor chemotypes.

Experimental Protocols

The determination of an off-target kinase profile is a critical step in drug development. This typically involves screening the inhibitor against a large panel of purified kinases.

Kinase Panel Screening

A common methodology for assessing kinase inhibitor selectivity is to perform a high-throughput screen against a broad panel of kinases.

1. Kinase Library: A comprehensive library of purified human kinases is utilized. Commercial services often offer panels of over 400 kinases.

2. Assay Format: A widely used format is a radiometric assay using ³³P-ATP, or fluorescence-based assays. The fundamental principle is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

3. Experimental Steps:

- Plate Preparation: Kinases, substrate, and the test compound (e.g., this compound) are dispensed into multi-well plates.

- Reaction Initiation: The kinase reaction is initiated by the addition of ATP (and ³³P-ATP for radiometric assays).

- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

- Reaction Termination: The reaction is stopped, typically by the addition of a high concentration of EDTA or by spotting onto a filter membrane.

- Signal Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate using a scintillation counter. For fluorescence-based assays, a change in fluorescence intensity or polarization is measured.

4. Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). Significant inhibition (typically >50% or >75% at a 1 or 10 µM screening concentration) flags a potential off-target interaction.

IC50 Determination for Off-Targets

For kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

1. Serial Dilution: The inhibitor is serially diluted to create a range of concentrations.

2. Kinase Assay: The kinase assay is performed as described above for each inhibitor concentration.

3. Curve Fitting: The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC50 value.

Kinase Screening Workflow

The process of identifying and characterizing kinase inhibitors, including their off-target profiles, follows a structured workflow.

Conclusion

References

- 1. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]

- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WNK1 kinase signaling in metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WNK1 - Wikipedia [en.wikipedia.org]

- 7. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WNK1 gene: MedlinePlus Genetics [medlineplus.gov]

- 11. selleckchem.com [selleckchem.com]

Wnk-IN-1 Binding Site on WNK1 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding interaction between the inhibitor Wnk-IN-1 and With-No-Lysine (K) Kinase 1 (WNK1). The document details the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound and other relevant compounds against WNK1 has been quantified using various biochemical assays. The following tables summarize the key data points for easy comparison.

Table 1: Inhibitory Activity of this compound against WNK Kinases

| Compound | Target | Assay Type | IC50 | Notes |

| This compound | WNK1 | Kinase-Glo | 1.6 µM | Selective inhibitor of WNK1.[1] |

| This compound | WNK3 | Kinase-Glo | ~16 µM | 10-fold less potent than on WNK1.[1] |

| This compound | OSR1 Phosphorylation | Cellular Assay | 4.3 µM | Inhibition of downstream signaling.[1] |

| This compound (compound 7) | WNK Kinase | Not Specified | 95 nM | Described as an ATP noncompetitive inhibitor.[2] |

Table 2: Inhibitory Activity of Other Key WNK1 Inhibitors

| Compound | Target | Assay Type | Ki | IC50 | Mode of Action |

| PP1 | WNK1 | Microfluidic Mobility Shift | 12.7 µM | - | ATP Competition.[3] |

| WNK-IN-11 | WNK1 | Not Specified | - | 4 nM | Allosteric.[4] |

WNK1 Signaling Pathway and Inhibition

WNK1 is a serine/threonine kinase that plays a crucial role in regulating ion homeostasis and blood pressure. It functions upstream of the SPAK/OSR1 kinases, which in turn phosphorylate and activate ion co-transporters such as NKCC1 and NCC. This compound, being an ATP non-competitive inhibitor, is believed to bind to an allosteric site on WNK1, thereby preventing the phosphorylation of its downstream substrates.

WNK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's binding and inhibitory effect on WNK1 involves several key experimental procedures.

WNK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with luciferase. The light output is directly proportional to the kinase activity.[5]

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, and 50 µM DTT.[5]

-

In a 384-well plate, add 2 µl of WNK1 enzyme.

-

Add 2 µl of this compound at various concentrations (or DMSO for control).

-

Initiate the reaction by adding 2 µl of a substrate/ATP mix (e.g., 150 µM ATP and a suitable substrate like OSR1 peptide).[5]

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[5]

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[5]

-

Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[5]

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Workflow for the ADP-Glo™ WNK1 Kinase Inhibition Assay.

OSR1 Phosphorylation Assay in Cells

This assay determines the ability of this compound to inhibit the downstream signaling of WNK1 in a cellular context.

Principle: The activity of WNK1 in cells can be assessed by measuring the phosphorylation of its direct substrate, OSR1. Inhibition of WNK1 by this compound will lead to a decrease in phosphorylated OSR1 levels.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells with ice-old PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation (Optional):

-

Western Blotting:

-

Separate the protein lysates or immunoprecipitates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated OSR1 (pOSR1).

-

Use a primary antibody for total OSR1 as a loading control.

-

Incubate with a corresponding secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for pOSR1 and total OSR1.

-

Normalize the pOSR1 signal to the total OSR1 signal.

-

Plot the normalized pOSR1 levels against the this compound concentration to determine the cellular IC50.

-

This compound Binding Site on WNK1

While a co-crystal structure of this compound bound to WNK1 is not publicly available, the classification of this compound as an ATP non-competitive inhibitor strongly suggests that it binds to an allosteric site, a region on the enzyme distinct from the ATP-binding pocket.[2] The discovery of other allosteric WNK kinase inhibitors has revealed the presence of a novel allosteric binding pocket exclusive to WNK kinases.[7] This pocket provides a basis for the high selectivity of such inhibitors. It is highly probable that this compound targets a similar allosteric site on WNK1.

Logical relationship of binding sites on the WNK1 kinase domain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]

- 5. promega.jp [promega.jp]

- 6. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cellular Pathways Modulated by Wnk-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways affected by Wnk-IN-1, a selective inhibitor of With-No-Lysine (WNK) kinases. This document details the mechanism of action of this compound, its impact on the WNK-SPAK/OSR1 signaling cascade, and the subsequent modulation of ion cotransporters. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to WNK Kinases and the WNK-SPAK/OSR1 Pathway

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure.[1] The WNK signaling pathway, often referred to as the WNK-SPAK/OSR1 cascade, is a key regulator of cation-chloride cotransporters (CCCs) in various tissues, particularly the kidney.[1][2]

The core of this pathway involves the activation of the downstream kinases, Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), by WNK kinases.[3][4] Activated SPAK and OSR1 then phosphorylate and regulate the activity of several ion cotransporters, including the Na-Cl cotransporter (NCC), the Na-K-2Cl cotransporter (NKCC1/2), and K-Cl cotransporters (KCCs).[2][5] This regulation is critical for maintaining cellular volume and controlling electrolyte balance.[5] Dysregulation of the WNK pathway is associated with human diseases such as familial hyperkalemic hypertension (FHHt), also known as Gordon's syndrome.[6]

This compound: A Selective WNK1 Inhibitor

This compound is a selective inhibitor of WNK1, a key member of the WNK kinase family.[7] It has been shown to be a valuable tool for studying the physiological roles of WNK1 and for exploring the therapeutic potential of WNK inhibition. Another compound, WNK-IN-11, is a potent allosteric inhibitor of WNK1.[8][9]

Mechanism of Action

This compound functions as an ATP-noncompetitive inhibitor of WNK kinases, with a notable selectivity for WNK1.[10][11] Its inhibitory action disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of SPAK and OSR1.[7] This, in turn, affects the activity of ion cotransporters regulated by this pathway.

Quantitative Data on this compound and Related Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant WNK inhibitors.

| Inhibitor | Target | IC50 | Assay Type | Reference |

| This compound | WNK1 | 1.6 µM | In vitro kinase assay | [7] |

| This compound | OSR1 phosphorylation | 4.3 µM | Cellular assay (MDAMB231 cells) | [7] |

| This compound | WNKs | 95 nM | In vitro kinase assay | [10][11] |

| WNK-IN-11 | WNK1 | 4 nM | In vitro kinase assay | [9] |

| WNK-IN-11 | OSR1 phosphorylation | < 2 µM | Cellular assay | [8] |

| WNK463 | Pan-WNK inhibitor | - | - | [2] |

Core Signaling Pathway Modulated by this compound

The primary cellular pathway modulated by this compound is the WNK1-SPAK/OSR1 signaling cascade. Inhibition of WNK1 by this compound leads to a series of downstream effects that ultimately alter ion transport across the cell membrane.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WNK1 Kinase Enzyme System Application Note [ita.promega.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. promega.jp [promega.jp]

- 11. medchemexpress.com [medchemexpress.com]

A Structural Deep Dive into WNK Kinase Inhibitors: A Comparative Analysis of Wnk-IN-1 and its Contemporaries

For Researchers, Scientists, and Drug Development Professionals

The With-No-Lysine (WNK) family of serine/threonine kinases has emerged as a critical regulator of ion homeostasis, blood pressure, and cell volume, making it a compelling target for therapeutic intervention in diseases such as hypertension and cancer.[1][2][3] The development of potent and selective WNK inhibitors is a key focus of modern drug discovery. This technical guide provides an in-depth structural and quantitative comparison of notable WNK inhibitors, with a particular focus on Wnk-IN-1, placing it in the context of other significant compounds in the field.

The WNK Kinase Family: A Unique Structural Paradigm

The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4 in mammals, possesses a unique catalytic domain structure that distinguishes it from other protein kinases.[4][5] A hallmark feature is the unconventional placement of the catalytic lysine residue in subdomain I rather than the canonical subdomain II, which is crucial for ATP binding in most kinases.[2][5] This structural anomaly presents both challenges and opportunities for the design of selective inhibitors. The kinase domain of WNKs exhibits a high degree of sequence similarity, with over 80% identity among isoforms, making the development of isoform-specific inhibitors a significant hurdle.[6]

The WNK signaling cascade is a pivotal pathway in maintaining physiological balance. WNK kinases phosphorylate and activate the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[1][4] These, in turn, modulate the activity of various cation-chloride cotransporters (CCCs), including NCC, NKCC1, and KCCs, thereby controlling ion flux across cell membranes.[4][7]

A Comparative Look at WNK Inhibitor Structures and Mechanisms

WNK inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive (orthosteric) inhibitors that bind to the highly conserved ATP-binding pocket, and allosteric inhibitors that target less conserved regions of the kinase domain.[1][8]

This compound and the Trihalo-sulfone Scaffold

This compound is a selective inhibitor of WNK1 that emerged from a high-throughput screening campaign.[2][9] It belongs to a novel class of trihalo-sulfone compounds.[2] Structurally, this compound features an aniline scaffold bearing a trihalogenated moiety.[2] X-ray crystallography has revealed that this compound binds within the ATP-binding pocket of WNK1.[2] A notable feature of its binding mode is the interaction of the trihalo-sulfone group with a novel surface pocket, distinct from the three canonical inhibitor binding pockets, which could be exploited for designing more potent and selective inhibitors.[2]

Pan-WNK Inhibitors: The Case of WNK463

WNK463 is a potent, orally bioavailable pan-WNK inhibitor, meaning it inhibits all four WNK isoforms with high affinity.[4][10] It acts as an ATP-competitive inhibitor.[11] Due to its broad activity against all WNK isoforms, WNK463 has been instrumental as a chemical probe to elucidate the physiological roles of the WNK signaling pathway.[10][12]

Allosteric Inhibition: A Path to Selectivity

The development of allosteric inhibitors represents a promising strategy to achieve greater selectivity for WNK kinases over other kinases, as these inhibitors target less conserved pockets.[8][11]

-

WNK-IN-11 and WNK476: These compounds are notable examples of allosteric WNK inhibitors.[4][11] WNK-IN-11 is a potent and selective allosteric inhibitor of WNK1.[4] WNK476, discovered through a high-throughput screen at high ATP concentrations, binds to a back pocket adjacent to the ATP binding site, which is formed by the outward movement of the αC-helix and the activation loop.[11] This allosteric binding mode is consistent with its exquisite specificity for WNK kinases.[8][11]

Isoform-Specific Inhibitors

Achieving isoform selectivity among the highly similar WNK kinases is a significant challenge. However, recent efforts have identified compounds with preferential activity towards certain isoforms.

-

Quinoline-based Inhibitors: A class of quinoline compounds has been identified that exhibits greater potency towards WNK3 than WNK1.[13][14] The crystal structure of one such inhibitor, SW120619, bound to the WNK3 kinase domain has provided insights into the structural basis for this isoform preference.[13][14]

Quantitative Comparison of WNK Inhibitors

The following table summarizes the reported inhibitory activities (IC50 values) of key WNK inhibitors against different WNK isoforms. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as assay conditions can vary.

| Inhibitor | Type | WNK1 IC50 | WNK2 IC50 | WNK3 IC50 | WNK4 IC50 | Reference(s) |

| This compound | ATP-competitive | 1.6 µM | - | >10-fold selective vs WNK3 | - | [9] |

| WNK463 | ATP-competitive (Pan) | 5 nM | 1 nM | 6 nM | 9 nM | [4] |

| WNK-IN-11 | Allosteric | 4 nM | - | - | - | [4] |

| WNK476 | Allosteric | 0.18 µM | - | - | - | [11] |

| This compound (cpd 7) | ATP non-competitive | 95 nM | - | - | - | [15] |

| SW120619 | ATP-competitive | More potent on WNK3 | - | More potent than WNK1 | - | [3][14] |

| PP1 | ATP-competitive | Ki = 12.7 µM | - | - | - | [16][17] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the discovery and characterization of novel inhibitors. Below are representative methodologies for key assays used in the study of WNK inhibitors.

WNK1 Kinase Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a substrate peptide by WNK1.[16][18]

-

Reagents:

-

Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl₂, 0.01% Tween 20, and 2 mM DTT.[16]

-

Enzyme: Recombinant GST-WNK1(1-491) (e.g., 25 nM final concentration).[16]

-

Substrate: Fluorescein-labeled OXSR1 peptide (e.g., 10 µM final concentration).[16]

-

ATP: Concentration can be varied (e.g., 25 µM for low ATP, 800 µM for high ATP).[16]

-

Test Compound: Serially diluted in DMSO.

-

-

Protocol:

-

Prepare a mixture of the fluorescein-labeled OXSR1 peptide substrate and ATP in the reaction buffer.

-

Add the test compound at various concentrations to the substrate/ATP mixture. The final DMSO concentration should be kept constant (e.g., 10%).

-

Initiate the reaction by adding the GST-WNK1 enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 50 minutes to 3 hours, depending on the ATP concentration).

-

Stop the reaction and measure the amount of phosphorylated and unphosphorylated substrate using a microfluidic capillary electrophoresis instrument (e.g., LabChip 3000).

-

Calculate the percentage of inhibition based on the ratio of phosphorylated to total substrate, and determine the IC50 value by fitting the data to a dose-response curve.[16]

-

High-Throughput Screening (HTS) for WNK Inhibitors

HTS is a common starting point for identifying novel inhibitor scaffolds.[3][19]

-

Assay Principle: A robust and sensitive assay is required, often based on fluorescence or luminescence to detect kinase activity. The ADP-Glo™ Kinase Assay is one such example that measures the amount of ADP produced during the kinase reaction.[20]

-

General Workflow:

-

A large library of compounds (e.g., ~210,000 compounds) is screened at a fixed concentration against the target kinase (e.g., WNK1).[3][19]

-

Primary "hits" are identified based on a predefined activity threshold (e.g., >50% inhibition).

-

Hits are confirmed through re-testing in triplicate at multiple concentrations to eliminate false positives.

-

Confirmed hits are then subjected to dose-response analysis to determine their IC50 values.

-

Secondary assays are performed to assess selectivity against other kinases and to determine the mechanism of action (e.g., ATP-competitive or allosteric).

-

Cellular Assays for WNK Inhibition

To assess the activity of inhibitors in a more physiologically relevant context, cell-based assays are employed.

-

Endogenous OSR1 Phosphorylation Assay:

-

Culture a suitable cell line (e.g., MDAMB231 breast cancer cells) to a desired confluency.

-

Treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 24 hours).[9]

-

Lyse the cells and collect the protein extracts.

-

Analyze the phosphorylation status of endogenous OSR1 using Western blotting with a phospho-specific antibody.

-

Quantify the band intensities to determine the IC50 for the inhibition of OSR1 phosphorylation in a cellular context.[9]

-

Visualizing WNK Signaling and Experimental Workflows

WNK Signaling Pathway

Caption: The WNK signaling cascade, a key regulator of ion homeostasis.

High-Throughput Screening Workflow for WNK Inhibitors

Caption: A typical workflow for high-throughput screening of WNK inhibitors.

Conclusion

The landscape of WNK kinase inhibitors is rapidly evolving, with a growing diversity of chemical scaffolds and mechanisms of action. This compound represents an important development in the exploration of novel inhibitor classes, particularly the trihalo-sulfones. The comparative analysis presented here highlights the distinct profiles of ATP-competitive, allosteric, pan-WNK, and isoform-specific inhibitors. For researchers in this field, a deep understanding of the structural nuances of the WNK kinase domain, coupled with robust and well-defined experimental protocols, will be paramount in the quest to develop next-generation therapeutics targeting this important kinase family. The continued exploration of less conserved allosteric sites and the structural features that govern isoform selectivity will undoubtedly pave the way for more refined and effective WNK-targeted therapies.

References

- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WNK4 kinase: from structure to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. WNK1 - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Kinetic mechanism and inhibitor characterization of WNK1 kinase. | Sigma-Aldrich [merckmillipore.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. promega.jp [promega.jp]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Wnk-IN-1 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport and cellular signaling pathways.[1] Dysregulation of the WNK signaling cascade has been implicated in various pathological conditions, including hypertension, cancer, and neurological disorders, making WNK kinases attractive therapeutic targets. Wnk-IN-1 is a potent and selective inhibitor of WNK kinases, and its application in in vivo mouse models is essential for preclinical evaluation and target validation.

These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration of this compound in mice. Due to the limited publicly available in vivo data specifically for this compound, this document also includes data from a structurally related and well-characterized pan-WNK inhibitor, WNK463, to serve as a valuable reference for experimental design.

Data Presentation

Table 1: In Vivo Vehicle Formulations for this compound

| Formulation | Composition | Solubility | Notes |

| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Requires sonication for complete dissolution. Recommended for general in vivo use. |

| Vehicle 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Requires sonication. A suitable alternative for subcutaneous or intraperitoneal administration. |

Data sourced from MedChemExpress.

Table 2: Summary of In Vivo Dosage and Administration of WNK Inhibitor (WNK463) in Mice

| Mouse Model | Dosage | Administration Route | Frequency | Outcome | Reference |

| Breast Cancer Xenograft (NSG mice) | 1 - 1.5 mg/kg | Oral Gavage | Every other day | Reduced tumor growth and metastasis | --INVALID-LINK-- |

| Metastatic Melanoma (C57BL/6 mice) | 1 mg/kg | Intraperitoneal (I.P.) | Daily | Impaired NK cell control of tumor metastasis | --INVALID-LINK-- |

| Hypertension Model (C57BL/6 mice) | 10 mg/kg | Not specified | Not specified | Decreased blood pressure | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Corn oil, sterile

-

Sterile microcentrifuge tubes

-

Sonicator

Procedure for Vehicle 1 (Aqueous Formulation):

-

Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL in the complete vehicle, a 25 mg/mL stock in DMSO is recommended.

-

In a sterile microcentrifuge tube, add the components in the following order, vortexing after each addition:

-

400 µL PEG300

-

100 µL of 25 mg/mL this compound in DMSO

-

50 µL Tween-80

-

450 µL Saline

-

-

Sonicate the mixture until the solution is clear and all components are fully dissolved.

-

Prepare fresh on the day of administration.

Procedure for Vehicle 2 (Oil-based Formulation):

-

Prepare a stock solution of this compound in DMSO as described above.

-

In a sterile microcentrifuge tube, add 900 µL of corn oil.

-

Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the corn oil.

-

Vortex thoroughly and sonicate until a clear solution is obtained.

-

Prepare fresh on the day of administration.

Protocol 2: In Vivo Administration of this compound in Mice

Animals:

-

Appropriate mouse strain for the disease model (e.g., C57BL/6, NSG).

-

Age and weight-matched mice are recommended.

-

All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Administration Routes:

-

Oral Gavage: Suitable for the aqueous formulation (Vehicle 1). Use a proper gauge gavage needle to deliver the solution directly into the stomach. The volume should be adjusted based on the mouse's weight (typically 5-10 mL/kg).

-

Intraperitoneal (I.P.) Injection: Both aqueous and oil-based formulations can be administered via I.P. injection. Ensure the injection is performed in the lower abdominal quadrant to avoid injury to internal organs.

-

Subcutaneous (S.C.) Injection: The oil-based formulation (Vehicle 2) is generally more suitable for S.C. injection to form a depot for sustained release.

Dosage and Frequency (Based on WNK463 data as a starting point):

-

Initial Dose-Finding Studies: It is highly recommended to perform a dose-response study to determine the optimal and non-toxic dose of this compound for the specific mouse model and desired biological effect. Start with a low dose (e.g., 1 mg/kg) and escalate.

-

Frequency: Based on the available data for a similar WNK inhibitor, a daily or every-other-day administration schedule can be considered as a starting point. The exact frequency will depend on the pharmacokinetic and pharmacodynamic properties of this compound.

Monitoring:

-

Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.

-

For efficacy studies, monitor relevant endpoints for the specific disease model (e.g., tumor size, blood pressure, specific biomarkers).

Visualizations

WNK Signaling Pathway

Caption: The WNK signaling pathway is activated by stimuli such as Angiotensin II and hypotonic stress.

Experimental Workflow for In Vivo Administration of this compound

Caption: A generalized workflow for the in vivo administration of this compound in mouse models.

References

Application Notes and Protocols for p-OSR1 Detection via Western Blotting Following Wnk-IN-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and cell volume.[1][2][3] A key downstream effector of WNK kinases is the Oxidative Stress-Responsive Kinase 1 (OSR1), which, along with the related SPAK kinase, phosphorylates and regulates the activity of various ion co-transporters.[2][4][5] The WNK-OSR1 signaling pathway is a critical regulator of cellular functions and is implicated in various pathological conditions, including hypertension and cancer.[1][6] Wnk-IN-1 is a selective inhibitor of WNK1 kinase activity.[7] This document provides a detailed protocol for the detection of phosphorylated OSR1 (p-OSR1) by Western blot analysis in response to treatment with the WNK1 inhibitor, this compound.

WNK-OSR1 Signaling Pathway

Under basal conditions, WNK1 phosphorylates and activates OSR1. Activated p-OSR1, in turn, phosphorylates downstream targets, such as the Na+-K+-2Cl- cotransporter (NKCC1), leading to their activation. The inhibitor this compound selectively binds to WNK1, preventing the phosphorylation and subsequent activation of OSR1. This leads to a decrease in the levels of p-OSR1, which can be detected by Western blotting.

References

- 1. origene.com [origene.com]

- 2. Anti-WNK1 Antibody (pSer382) (SPC-1097) - Rabbit Polyclonal [stressmarq.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Anti-phospho-SPAK Antibody (Ser373) / phospho-OSR1 Antibody (Ser325) from rabbit, purified by affinity chromatography | Sigma-Aldrich [sigmaaldrich.com]

- 5. OSR1 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. WNK1–OSR1 Signaling Regulates Angiogenesis-Mediated Metastasis towards Developing a Combinatorial Anti-Cancer Strategy [mdpi.com]

- 7. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Ion Flux Assay for Screening WNK Kinase Inhibitors Using Wnk-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport and maintaining electrolyte homeostasis.[1][2][3][4] The WNK signaling cascade involves the phosphorylation and activation of downstream kinases, specifically STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1).[5] These activated kinases, in turn, phosphorylate and modulate the activity of various ion co-transporters, including the Na-K-Cl co-transporter (NKCC) and the Na-Cl co-transporter (NCC).[4][5] Dysregulation of the WNK pathway is implicated in human diseases such as hypertension, highlighting the therapeutic potential of targeting WNK kinases.[1][4]

Wnk-IN-1 is a potent and selective, ATP-noncompetitive inhibitor of WNK kinases with a reported IC50 of 95 nM.[6][7] This application note provides a detailed protocol for a high-throughput thallium flux assay to screen for and characterize inhibitors of the WNK signaling pathway, using this compound as a reference compound. Thallium (Tl+) ions can enter cells through potassium (K+) channels and co-transporters like NKCC1, serving as a surrogate for K+ influx.[8] The influx of Tl+ can be measured using fluorescent indicators, providing a robust and sensitive method for assessing ion transporter activity in a high-throughput format.

WNK Signaling Pathway

The WNK kinase signaling cascade is a key regulator of ion homeostasis. Under conditions of low intracellular chloride, WNK kinases autophosphorylate and become activated. Activated WNKs then phosphorylate and activate SPAK and OSR1 kinases. These downstream kinases subsequently phosphorylate and increase the activity of ion co-transporters such as NKCC1 and NCC, leading to increased ion influx.

Experimental Protocols

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

Cells: HEK293 cells stably expressing human NKCC1 (or other suitable cell line with endogenous WNK and NKCC1 activity).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell lines.

-

This compound: Stock solution (10 mM in DMSO).

-

Thallium Flux Assay Kit: e.g., FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or equivalent, containing:

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™ Red reagent)

-

Loading Buffer

-

Assay Buffer (Chloride-free)

-

Stimulus Buffer (containing Thallium Sulfate, Tl₂SO₄)

-

Probenecid (an organic anion transporter inhibitor to prevent dye leakage)

-

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Plate Reader: A fluorescence plate reader with kinetic read capabilities and automated liquid handling for reagent addition, equipped with appropriate filters for the chosen dye (e.g., excitation ~540-560 nm and emission ~580-600 nm for FluxOR™ Red).

Experimental Workflow

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count HEK293-NKCC1 cells.

-

Seed 10,000 - 20,000 cells per well in a 384-well plate in a volume of 40 µL of complete cell culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions, typically by diluting the fluorescent dye and probenecid in the provided loading buffer.

-

Aspirate the cell culture medium from the wells.

-

Add 20 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.[9]

-

-

Compound Addition:

-

During the dye loading incubation, prepare a serial dilution of this compound and any test compounds in chloride-free assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

-

After the dye loading incubation, gently aspirate the loading solution from the wells.

-

Wash each well once with 40 µL of chloride-free assay buffer, leaving 20 µL of buffer in each well.

-

Add 10 µL of the diluted compound solutions to the appropriate wells. For control wells, add assay buffer with the corresponding DMSO concentration.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

-

Thallium Flux Measurement:

-

Set up the fluorescence plate reader with the appropriate excitation and emission wavelengths. Program a kinetic read protocol with a baseline reading for 10-20 seconds, followed by automated addition of the stimulus buffer and subsequent continuous reading for 2-3 minutes at 1-2 second intervals.[9]

-

Place the assay plate in the reader and initiate the protocol.

-

The instrument will first read the baseline fluorescence.

-

Then, 10 µL of the Thallium Stimulus Buffer will be automatically added to each well.

-

The kinetic read will continue, measuring the increase in fluorescence as Tl+ enters the cells and binds to the intracellular dye.

-

-

Data Analysis:

-

The rate of fluorescence increase corresponds to the rate of thallium influx.

-

Calculate the initial rate of fluorescence change (slope) for each well.

-

Normalize the data to the positive control (DMSO vehicle, representing 100% activity) and negative control (a known NKCC1 inhibitor like bumetanide, representing 0% activity).

-

Plot the normalized response against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC50 value for this compound and test compounds using a suitable non-linear regression model (e.g., four-parameter logistic fit).

-

Data Presentation

The following tables summarize representative quantitative data for the inhibition of WNK-mediated ion flux by this compound.

Table 1: this compound Inhibition of Thallium Influx

| This compound Concentration (nM) | Average Rate of Fluorescence Increase (RFU/s) | % Inhibition |

| 0 (Vehicle Control) | 150.2 | 0 |

| 1 | 142.5 | 5.1 |

| 10 | 118.9 | 20.8 |

| 50 | 85.3 | 43.2 |

| 100 | 65.1 | 56.7 |

| 250 | 40.6 | 73.0 |

| 500 | 25.8 | 82.8 |

| 1000 | 15.3 | 89.8 |

| Bumetanide (10 µM) | 12.1 | 91.9 |

Table 2: Summary of IC50 Values for WNK Inhibitors

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | WNK Kinases | Thallium Flux Assay | ~95 |

| WNK1-IN-1 | WNK1 | Biochemical Kinase Assay | 1600[10] |

| WNK463 | WNK Kinases | Cellular Assay | ~3000 (in NK cells)[11] |

Logical Relationships and Interpretation

The thallium flux assay provides a functional readout of the entire WNK signaling pathway's activity on the NKCC1 co-transporter. Inhibition of WNK kinase by this compound prevents the downstream phosphorylation and activation of SPAK/OSR1, which in turn leads to reduced phosphorylation and activity of NKCC1. This results in a decreased influx of thallium into the cell, which is observed as a lower rate of fluorescence increase.

Conclusion

This application note provides a robust and detailed protocol for a high-throughput thallium flux assay to measure the inhibitory activity of compounds targeting the WNK signaling pathway. By using this compound as a reference inhibitor, this assay can be effectively employed in drug discovery programs to identify and characterize novel modulators of WNK kinases for therapeutic development. The assay is sensitive, reproducible, and scalable, making it an ideal tool for primary screening and lead optimization efforts.

References

- 1. WNK kinases and renal sodium transport in health and disease: an integrated view - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WNK Kinase Signaling in Ion Homeostasis and Human Disease. | Delpire Laboratory [vumc.org]

- 4. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. This compound - Immunomart [immunomart.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating the Anti-proliferative Effects of Wnk-IN-1 in Breast Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play crucial roles in regulating ion transport and cellular stress responses.[1][2] Emerging evidence has implicated WNK1 as a significant contributor to cancer progression, particularly in invasive breast cancer.[2][3] WNK1 is involved in signaling pathways that promote tumor cell proliferation, migration, invasion, and angiogenesis.[1][4] Its overexpression has been correlated with poor prognosis in breast cancer patients.[1][2]

Wnk-IN-1 is a selective small molecule inhibitor of WNK1 kinase activity, with a reported IC₅₀ of 1.6 μM.[5] It functions by targeting the ATP-binding site of the kinase. By inhibiting WNK1, this compound effectively blocks the phosphorylation and activation of its downstream substrates, Oxidative Stress Responsive Kinase 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[6][7] This disruption of the WNK1 signaling cascade presents a promising therapeutic strategy for attenuating the malignant phenotypes of breast cancer.[3][8] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on breast cancer cell lines.

Mechanism of Action: The WNK1 Signaling Pathway

WNK1 acts as an upstream regulator in a signaling cascade that impacts multiple cellular processes critical for cancer progression.[7] Upon activation, WNK1 phosphorylates and activates the downstream kinases OSR1 and SPAK.[9] These kinases, in turn, modulate the activity of various ion co-transporters and influence pathways related to cell migration and invasion, such as the Epithelial-Mesenchymal Transition (EMT).[1][10] WNK1 inhibition has been shown to suppress the expression of key EMT markers like Slug and the tyrosine kinase AXL, thereby reducing the invasive potential of breast cancer cells.[3][10] this compound exerts its effect by directly inhibiting WNK1 at the apex of this cascade.

References

- 1. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]

- 2. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Gene - WNK1 [maayanlab.cloud]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. frontiersin.org [frontiersin.org]

Application Notes and Protocols: WNK-IN-1 Treatment in a Renal Epithelial Cell Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport in the kidney, thereby influencing blood pressure and electrolyte balance. The WNK signaling pathway, particularly the WNK-SPAK/OSR1-NCC cascade, is a key regulator of the thiazide-sensitive sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT). Dysregulation of this pathway is associated with inherited forms of hypertension, such as Familial Hyperkalemic Hypertension (FHHt).[1][2][3][4][5]

This document provides detailed application notes and protocols for the use of WNK kinase inhibitors in a renal epithelial cell model to study the WNK signaling pathway. While the initial request specified "WNK-IN-1," publicly available research on its specific use in renal epithelial cells is limited. Therefore, this document focuses on the more extensively characterized and potent WNK inhibitors, WNK-in-11 (a highly selective WNK1 inhibitor) and WNK463 (a pan-WNK inhibitor), as effective tools to probe this signaling cascade.

Mechanism of Action: The WNK Signaling Pathway

WNK kinases are central regulators of ion homeostasis. In the distal nephron, WNKs phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][3][4][5][6] Activated SPAK/OSR1, in turn, phosphorylates and activates the Na-Cl cotransporter (NCC), leading to increased sodium reabsorption.[1][3][4][5][6] WNK kinases also regulate other key ion transporters, including the renal outer medullary potassium channel (ROMK).[1]

WNK-in-11 is an allosteric inhibitor of WNK1 with high potency and selectivity, while WNK463 is a broader inhibitor of the WNK kinase family. These inhibitors serve as valuable tools to dissect the role of WNK kinases in renal ion transport and to explore their therapeutic potential.

Signaling Pathway Diagram

Caption: The WNK-SPAK/OSR1 signaling cascade leading to NCC activation in renal epithelial cells.

Data Presentation

The following tables summarize quantitative data on the effects of WNK inhibitors in renal epithelial cell models.

Table 1: Effect of WNK463 on SPAK/OSR1 Phosphorylation in mpkCCD Cells [7]

| Treatment Condition | Normalized pSPAK/pOSR1 Level (Arbitrary Units) |

| Vehicle Control | 1.0 |

| WNK463 (10 nM) | ~0.8 |

| WNK463 (100 nM) | ~0.4 |

| WNK463 (1 µM) | ~0.2 |

Note: Data are estimated from graphical representations in the source material and represent the inhibitory effect of WNK463 on SPAK/OSR1 phosphorylation. The IC50 for pSPAK inhibition was reported to be approximately 100 nM.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of WNK inhibitors on renal epithelial cells. The mouse cortical collecting duct cell line, mpkCCDc14 , is a commonly used and relevant model.[7]

Protocol 1: Western Blot Analysis of Phosphorylated SPAK/OSR1 and NCC

This protocol details the steps to measure changes in the phosphorylation status of SPAK/OSR1 and NCC in response to WNK inhibitor treatment.

Experimental Workflow Diagram

References

- 1. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WNK kinases and the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The evolving concepts of KS-WNK1 effect on NCC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WNK-SPAK/OSR1 signaling: lessons learned from an insect renal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WNK1 is a chloride-stimulated scaffold that regulates mTORC2 activity and ion transport - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Endothelial Cell Migration Assay with Wnk-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth and metastasis. The With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that have emerged as crucial regulators of ion transport and cell signaling. Recent studies have implicated WNK1 in the regulation of endothelial cell migration and angiogenesis.[1][2][3][4][5] WNK1 signaling, primarily through its downstream effectors OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase), plays a significant role in this process.[2][5] Inhibition of WNK1 has been shown to impair endothelial cell migration, highlighting WNK kinases as potential therapeutic targets for diseases characterized by aberrant angiogenesis.[1][6][7]

Wnk-IN-1 is a potent and selective inhibitor of WNK kinases. These application notes provide detailed protocols for assessing the effect of this compound on endothelial cell migration using two common in vitro methods: the scratch (wound healing) assay and the transwell (Boyden chamber) assay.

Signaling Pathway of WNK1 in Endothelial Cell Migration

The WNK1 signaling cascade plays a pivotal role in modulating endothelial cell migration. WNK1, once activated, phosphorylates and activates the downstream kinases OSR1 and SPAK.[2][5] OSR1, in particular, has been identified as a key mediator of WNK1's effects on endothelial cell migration and invasion.[2][5] This pathway influences the expression of genes involved in cell motility and the epithelial-to-mesenchymal transition (EMT), such as Slug and matrix metalloproteinases (MMPs).[2][3][4]

Experimental Protocols

Scratch (Wound Healing) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Experimental Workflow:

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed HUVECs into 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Monolayer Formation: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach 90-100% confluency.

-

Scratching: Using a sterile 200 µL pipette tip, make a straight scratch across the center of each well.

-

Washing: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment: Replace the PBS with fresh EGM containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO at a final concentration not exceeding 0.1%).

-

Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.

-

Incubation: Return the plate to the incubator and incubate for 8-24 hours. The optimal incubation time should be determined empirically to allow for significant, but not complete, closure of the scratch in the control group.

-

Final Imaging: After the incubation period, capture images of the same fields as at time 0.

-

Data Analysis: Measure the area of the scratch at time 0 and at the final time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure, calculated using the formula: Wound Closure (%) = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100

Transwell (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Experimental Workflow:

Materials:

-

HUVECs

-

EGM and serum-free basal medium

-

PBS

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

24-well plates with transwell inserts (8.0 µm pore size)

-

Trypsin-EDTA

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet or DAPI for staining

-

Inverted microscope with a camera

Procedure:

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours in basal medium prior to the assay.

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of EGM containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.

-

Cell Treatment and Seeding: Detach the serum-starved HUVECs using trypsin-EDTA and resuspend them in serum-free basal medium. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C. Seed 1 x 10⁵ cells in 100 µL of serum-free basal medium (containing the respective treatments) into the upper chamber of each transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-8 hours. The optimal incubation time should be determined empirically.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes. After fixation, stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI.

-

Washing: Gently wash the inserts with PBS to remove excess stain.

-

Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the effect of this compound on endothelial cell migration, based on the expected outcomes from the inhibition of the WNK signaling pathway.

Table 1: Effect of this compound on Endothelial Cell Migration in a Scratch Assay

| Treatment | Concentration (µM) | Wound Closure at 12h (%) |

| Vehicle (DMSO) | 0.1% | 55 ± 4.2 |

| This compound | 0.1 | 42 ± 3.8 |

| This compound | 1.0 | 25 ± 3.1 |

| This compound | 10.0 | 12 ± 2.5 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Endothelial Cell Migration in a Transwell Assay

| Treatment | Concentration (µM) | Average Migrated Cells per Field |

| Vehicle (DMSO) | 0.1% | 150 ± 12 |

| This compound | 0.1 | 115 ± 10 |

| This compound | 1.0 | 65 ± 8 |

| This compound | 10.0 | 30 ± 5 |

Data are presented as mean ± standard deviation.

Conclusion

The provided protocols offer robust methods to evaluate the inhibitory effect of this compound on endothelial cell migration. The expected results, as illustrated in the data tables, demonstrate a dose-dependent inhibition of migration upon treatment with this compound. These assays are valuable tools for researchers in academia and industry to investigate the role of WNK signaling in angiogenesis and to screen for potential anti-angiogenic compounds. The visualization of the WNK1 signaling pathway and the experimental workflows further aids in the understanding and execution of these experiments.

References

- 1. pnas.org [pnas.org]

- 2. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]

- 4. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WNK1 Kinase Stimulates Angiogenesis to Promote Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Measuring NKCC1 Activity After WNK-IN-1 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na-K-2Cl cotransporter 1 (NKCC1) is a crucial membrane protein involved in maintaining cell volume and intracellular chloride concentration. Its activity is tightly regulated by the With-No-Lysine (WNK) family of serine-threonine kinases. The WNK-SPAK/OSR1 signaling pathway plays a pivotal role in this regulation, where WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1), which in turn directly phosphorylate and activate NKCC1.[1][2][3] Dysregulation of this pathway has been implicated in various pathological conditions, including hypertension and neurological disorders, making it an attractive target for therapeutic intervention.

Wnk-IN-1 is a potent and ATP-noncompetitive inhibitor of WNK kinases with a reported IC50 of 95 nM. By inhibiting WNK kinases, this compound is expected to decrease the downstream phosphorylation and subsequent activity of NKCC1. This application note provides detailed protocols for measuring the inhibitory effect of this compound on NKCC1 activity using two primary methods: a non-radioactive thallium flux assay and a Western blot-based phospho-protein analysis.

Signaling Pathway

The WNK-SPAK/OSR1-NKCC1 signaling cascade begins with the activation of WNK kinases in response to cellular stress, such as osmotic changes. Activated WNKs then phosphorylate and activate the downstream kinases SPAK and OSR1. These activated kinases directly phosphorylate the N-terminal regulatory domain of NKCC1, leading to its activation and subsequent ion transport.[1][2][3] this compound exerts its effect by inhibiting the kinase activity of WNKs, thereby preventing the downstream activation of SPAK/OSR1 and NKCC1.

WNK-SPAK/OSR1-NKCC1 Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected outcomes of this compound inhibition on WNK kinase activity and subsequent NKCC1 function.

Table 1: Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | WNK Kinases | Kinase Activity | 95 | [4] |

| WNK1-IN-1 | WNK1 | Kinase Activity | 1600 | [5] |

| WNK1-IN-1 | pOSR1 | Western Blot | 4300 | [5] |

Table 2: Effect of this compound on NKCC1 Activity (Thallium Flux Assay)

| This compound Conc. (nM) | NKCC1 Activity (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 10 | 85.4 | 4.8 |

| 50 | 62.1 | 3.9 |

| 100 | 48.7 | 3.5 |

| 500 | 21.3 | 2.1 |

| 1000 | 10.8 | 1.5 |

Table 3: Effect of this compound on NKCC1 Phosphorylation (Western Blot)

| This compound Conc. (nM) | Relative p-NKCC1/Total NKCC1 Ratio | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.08 |

| 10 | 0.88 | 0.07 |

| 50 | 0.65 | 0.05 |

| 100 | 0.51 | 0.04 |

| 500 | 0.23 | 0.03 |

| 1000 | 0.12 | 0.02 |

Experimental Protocols

A generalized experimental workflow for assessing the impact of an inhibitor on protein activity is outlined below.

Generalized workflow for measuring NKCC1 activity after this compound inhibition.

Protocol 1: Non-Radioactive Thallium Flux Assay for NKCC1 Activity

This protocol utilizes a thallium-sensitive fluorescent dye to measure NKCC1 activity. Thallium (Tl+) acts as a surrogate for K+ and is transported by NKCC1.[6][7][8]

Materials:

-

HEK293 or other suitable cell line expressing NKCC1

-

96-well black, clear-bottom microplates

-

This compound (and vehicle control, e.g., DMSO)

-

Thallium-sensitive dye kit (e.g., FluxOR™ Thallium Detection Kit)

-

Chloride-free buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, 5 mM glucose, pH 7.4)

-

Assay buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM glucose, pH 7.4)

-

Thallium-containing stimulus buffer

-

Bumetanide (NKCC1 inhibitor control)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Treatment: On the day of the assay, remove the culture medium and replace it with a pre-warmed buffer containing various concentrations of this compound or vehicle control. Include wells with a known NKCC1 inhibitor like bumetanide as a positive control. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

-

Dye Loading: Remove the compound-containing buffer and load the cells with the thallium-sensitive dye in a chloride-free buffer to activate NKCC1.[6][7] Incubate according to the manufacturer's instructions (typically 60-90 minutes at 37°C).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader with appropriate excitation and emission wavelengths for the dye.

-

Initiation of Thallium Influx: Add the thallium-containing stimulus buffer to all wells to initiate Tl+ influx through NKCC1.

-

Kinetic Fluorescence Reading: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 2 seconds for 2-5 minutes).

-

Data Analysis:

-

Calculate the rate of Tl+ influx from the initial linear phase of the fluorescence increase.

-

Subtract the rate observed in the presence of bumetanide to determine the NKCC1-specific influx.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the normalized NKCC1 activity against the log concentration of this compound to determine the IC50 value.

-

Protocol 2: Western Blot for Phospho-NKCC1 and Phospho-SPAK/OSR1

This protocol assesses the phosphorylation state of NKCC1 and its upstream activators, SPAK/OSR1, as a measure of WNK kinase activity.[9][10]

Materials:

-

Cells treated with this compound as described above.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-NKCC1 (specific to the activated form).

-

Mouse anti-total NKCC1.

-

Rabbit anti-phospho-SPAK/OSR1.

-

Mouse anti-total SPAK/OSR1.

-

Antibody against a loading control (e.g., β-actin or GAPDH).

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-NKCC1) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total NKCC1) and a loading control.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phospho-protein signal to the total protein signal for each sample.

-

Normalize these ratios to the vehicle control.

-

Plot the relative phosphorylation levels against the this compound concentration.

-

Logical Relationship Diagram

References

- 1. The evolving concepts of KS-WNK1 effect on NCC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Wnk-IN-1: In Vivo Efficacy in Xenograft Models - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that have emerged as critical regulators of ion homeostasis and have been implicated in various pathological conditions, including hypertension and cancer.[1][2][3] The WNK signaling pathway, primarily acting through the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase), plays a significant role in tumor growth, metastasis, and angiogenesis.[3][4][5] Inhibition of WNK kinases, therefore, presents a promising therapeutic strategy for cancer treatment. Wnk-IN-1 is a selective inhibitor of WNK1, a key member of the WNK family.[6] These application notes provide a comprehensive overview of the in vivo efficacy of WNK inhibition in xenograft models, with a focus on providing detailed protocols and data to guide researchers in their preclinical studies. While specific in vivo efficacy data for this compound is limited in publicly available literature, data from studies using the potent pan-WNK inhibitor, WNK463, serves as a strong surrogate to demonstrate the potential anti-tumor effects of WNK inhibition.

WNK Signaling Pathway in Cancer

The WNK1 signaling cascade is a key player in promoting cancer progression. WNK1 activates its downstream substrates, OSR1 and SPAK, which in turn regulate various cellular processes that contribute to malignancy.[4][7] This pathway has been shown to influence cancer cell migration, invasion, and the expression of proteins associated with the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[7][8] Furthermore, WNK1 signaling is linked to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[9][10]